molecular formula C6H11N3 B1210009 1H-Imidazole-4-propanamine CAS No. 40546-33-6

1H-Imidazole-4-propanamine

Cat. No. B1210009
CAS RN: 40546-33-6
M. Wt: 125.17 g/mol
InChI Key: IHDFTEVCMVTMSP-UHFFFAOYSA-N
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Description

1H-Imidazole-4-propanamine is a chemical compound with notable significance in the field of organic chemistry, particularly in the synthesis of impromidine-type histamine H2 receptor agonists. It serves as an essential intermediate for creating potent agonists and has been explored for its diverse chemical reactions and properties.

Synthesis Analysis

The synthesis of 1H-Imidazole-4-propanamine involves efficient preparation from trans-urocanic acid through a series of steps including reduction, conversion to the saturated amide, dehydration to yield the nitrile, and subsequent reduction to the final product. This method provides a straightforward approach to obtaining homohistamine, an important intermediate for further chemical transformations (Sellier et al., 1992).

Scientific Research Applications

Synthesis and Medicinal Chemistry

1H-Imidazole-4-propanamine and its derivatives are crucial intermediates in the synthesis of various medicinal compounds. A study by Sellier et al. (1992) highlights the synthesis of 3-(1H-Imidazol-4-yl)propanamine, a key intermediate for impromidine-type histamine H2 receptor agonists. This compound is efficiently prepared from trans-urocanic acid, demonstrating its significance in medicinal chemistry.

Corrosion Inhibition

Imidazole derivatives, including those related to 1H-Imidazole-4-propanamine, have been explored for their corrosion inhibition properties. For instance, Prashanth et al. (2021) synthesized imidazole derivatives and evaluated their corrosion inhibition efficiency on mild steel in acidic solutions. They found that these derivatives exhibit significant corrosion inhibition, indicating their potential in industrial applications.

Biomimetic Oxidations

A study by Mutti et al. (2011) developed a new chiral poly-imidazole ligand, which includes a variant of 1H-Imidazole-4-propanamine. This ligand was used to prepare copper(II) complexes that are effective catalysts in biomimetic oxidations of catechols and flavonoids, showing promise in organic synthesis and possibly in pharmaceutical applications.

Anti-Microbial and Anti-Cancer Properties

Imidazole-based compounds, such as those derived from 1H-Imidazole-4-propanamine, have shown potential in antimicrobial and anticancer applications. Narwal et al. (2012) synthesized novel imidazole derivatives and evaluated their antimicrobial activities. Their findings suggest that these compounds could be developed into effective therapeutic agents.

Gas Generators

In the field of energetic materials, derivatives of 1H-Imidazole-4-propanamine have been synthesized for use in nitrogen-rich gas generators. Srinivas et al. (2014) prepared imidazole, triazole, and tetrazole-based molecules, analyzing their properties for potential applications in gas generation systems.

Molecular Probes and Sensors

The imidazole ring, a component of 1H-Imidazole-4-propanamine, serves as a versatile structure in molecular probes and sensors. Hagan et al. (2007) described the use of imidazole as a pH probe in an NMR experiment, showcasing its utility in analytical chemistry.

Safety And Hazards

Safety data sheets suggest avoiding contact with skin and eyes, avoiding inhalation of vapor or mist, and washing thoroughly after handling . It is also recommended to store in a well-ventilated place, keep the container tightly closed, and store locked up .

Future Directions

Imidazoles have a broad range of applications, from traditional applications in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications, functional materials, and catalysis . Therefore, expedient methods for the synthesis of imidazoles are both highly topical and necessary .

properties

IUPAC Name

3-(1H-imidazol-5-yl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3/c7-3-1-2-6-4-8-5-9-6/h4-5H,1-3,7H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHDFTEVCMVTMSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=N1)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20193569
Record name Imidazolyl-4-propylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20193569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Imidazole-4-propanamine

CAS RN

40546-33-6
Record name 1H-Imidazole-5-propanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40546-33-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Imidazolyl-4-propylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040546336
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Imidazolyl-4-propylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20193569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-imidazole-4-propylamine
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
N Ramzaeva, H Rosemeyer, P Leonard… - Helvetica Chimica …, 2000 - Wiley Online Library
… of 1H-imidazole-4-propanamine (24 h, room temp.; 3 23) [25] and subsequently detritylated to yield oligomer 35 (Table 2). Such oligodeoxyribonucleotides bearing an imidazole tether …
Number of citations: 24 onlinelibrary.wiley.com
L Gang, J Fang, X Shunan, Z Yuguang… - International Journal of …, 2017 - ijabe.org
… Among which that more than 3% at 500C consisted of 9-octadecyne (14.43%), 1H-imidazole-4propanamine (8.32%), toluene (6.92%), 6,10,14hexadecatrien-1-ol, 3,7,11,15-tetramethyl-…
Number of citations: 6 www.ijabe.org

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